6-Methyl-2-(propylthio)pyrimidin-4-ol
Overview
Description
“6-Methyl-2-(propylthio)pyrimidin-4-ol” is a chemical compound with the CAS Number: 62459-04-5 . It has a molecular weight of 184.26 . The IUPAC name for this compound is 6-methyl-2-(propylsulfanyl)-4(1H)-pyrimidinone .
Molecular Structure Analysis
The InChI code for “6-Methyl-2-(propylthio)pyrimidin-4-ol” is 1S/C8H12N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h5H,3-4H2,1-2H3,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
“6-Methyl-2-(propylthio)pyrimidin-4-ol” is a solid substance . It has a molecular weight of 184.26 . The IUPAC name for this compound is 6-methyl-2-(propylsulfanyl)-4(1H)-pyrimidinone .Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine heterocycles, such as 6-Methyl-2-(propylthio)pyrimidin-4-ol, have a significant role in medicinal chemistry and biological processes. Researchers have designed a variety of pyrimidine derivatives due to their importance in biological functions at the cellular level. For instance, the synthesis of novel pyrimidine derivatives, including 6-methyl-2-(propylthio)pyrimidin-4-ol, has been explored for their potential anti-inflammatory and analgesic activities. These derivatives demonstrate improved biological activities, highlighting the impact of substituent nature on their effectiveness (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Supramolecular Chemistry and Dimerization
In the field of supramolecular chemistry, 6-Methyl-2-butylureidopyrimidone, a related compound, has been studied for its strong dimerization properties via quadruple hydrogen bonding. This research is crucial for understanding molecular interactions and designing new materials with specific properties (F. H. Beijer et al., 1998).
Synthesis and Reactivity Studies
The synthesis and reactivity of pyrimidin-4-ols, including those with 5-nitrogen functionality, have been extensively researched. These studies provide insights into the chemical behavior of such compounds under various conditions, which is essential for developing new chemical entities with desired properties (Harnden & D. Hurst, 1990).
Pharmacological Applications
Pyrimidine derivatives, including those structurally related to 6-Methyl-2-(propylthio)pyrimidin-4-ol, have been investigated for their pharmacological applications. For instance, specific inhibitors of cyclic GMP specific phosphodiesterase have been synthesized from pyrimidine-based compounds, demonstrating their potential in treating various health conditions (B. Dumaitre & N. Dodic, 1996).
Domino Reactions in Organic Synthesis
The use of pyrimidin-4-ol derivatives in domino reactions, a type of chain reaction in organic synthesis, has been explored. These reactions lead to the formation of complex molecules from simpler ones, demonstrating the versatility of pyrimidine compounds in synthetic chemistry (A. V. Erkin & S. M. Ramsh, 2014).
Fungicidal Properties
Research into the synthesis of pyrimidin-6-yl amino acids and their derivatives has revealed fungicidal properties. This indicates the potential agricultural applications of pyrimidine derivatives, including those structurally similar to 6-Methyl-2-(propylthio)pyrimidin-4-ol (С. Тумкявичюс, А. Урбонас, & П. Вайнилавичюс, 2013).
Dual Enzyme Inhibition for Antitumor Agents
Certain pyrimidine derivatives have been synthesized as dual thymidylate synthase and dihydrofolate reductase inhibitors, showing potential as antitumor agents. This highlights the therapeutic applications of pyrimidine compounds in cancer treatment (A. Gangjee et al., 2009).
properties
IUPAC Name |
4-methyl-2-propylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h5H,3-4H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFARFYEGBEUFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365742 | |
Record name | 6-Methyl-2-(propylthio)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(propylthio)pyrimidin-4-ol | |
CAS RN |
62459-04-5 | |
Record name | 6-Methyl-2-(propylthio)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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